

The Hsp70 Inhibitor YK5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: YK5

Cat. No.: B15566569

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An In-depth Technical Guide on the Core Characterization of the **YK5** Molecule for Researchers, Scientists, and Drug Development Professionals.

Introduction

The molecule **YK5** is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone that plays a critical role in protein homeostasis and is a key target in cancer therapy.[1][2] **YK5** operates through a unique allosteric inhibition mechanism, binding to a previously unidentified pocket in the nucleotide-binding domain (NBD) of Hsp70.[1][3] This interaction is covalent and irreversible, targeting a specific cysteine residue (Cys267) present in cytosolic Hsp70 isoforms.[3][4] By inhibiting Hsp70, **YK5** disrupts the chaperone machinery, leading to the degradation of oncogenic client proteins and the induction of apoptosis in cancer cells, making it a valuable tool for cancer research and therapeutic development.[1][2]

Chemical and Physical Properties

YK5 is a small molecule with a complex heterocyclic structure. Its fundamental properties are summarized in the table below.

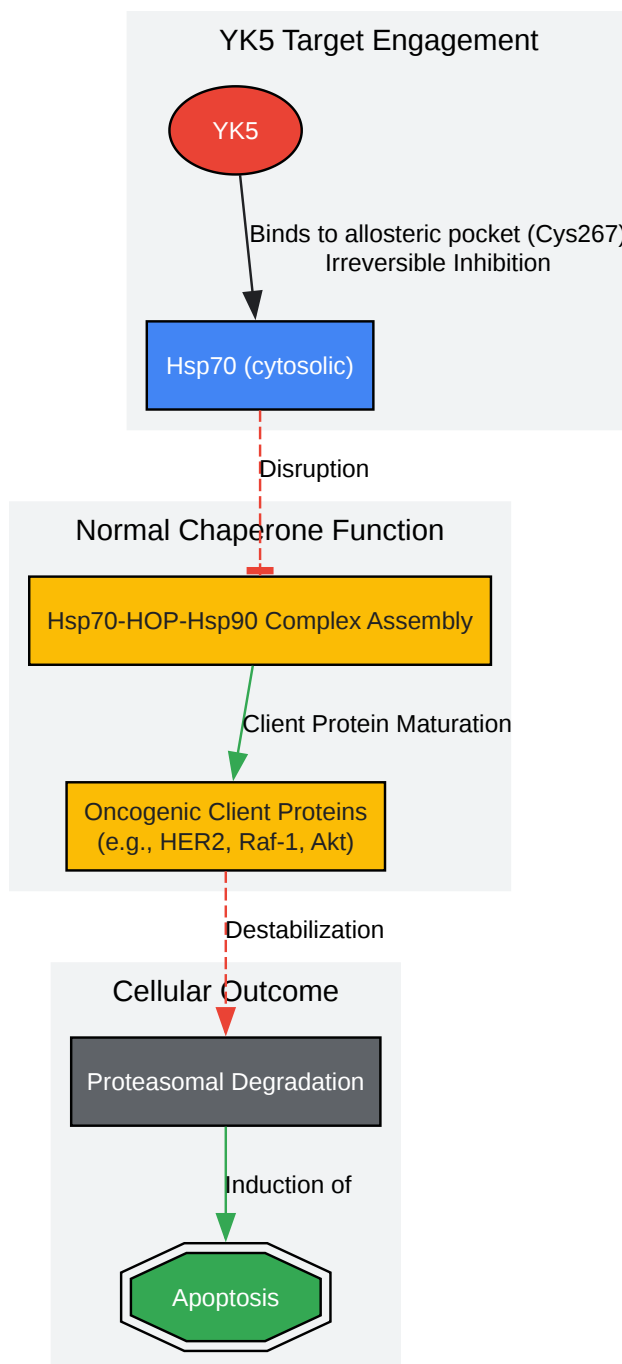
Property	Value	Reference
IUPAC Name	N-[6-Amino-2-[[4,6-dimethoxy-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]thio]-4-pyrimidinyl]-2-propenamide	[2]
CAS Number	1268273-23-9	[2]
Chemical Formula	C18H24N8O3S	[2]
Molecular Weight	432.50 g/mol	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]

Mechanism of Action and Signaling Pathway

YK5's primary mechanism of action is the selective inhibition of cytosolic Hsp70. It binds to an allosteric pocket within the NBD, distinct from the ATP-binding site.[1] This binding is facilitated by the presence of a reactive cysteine at position 267, which forms a covalent bond with the acrylamide moiety of **YK5**, leading to irreversible inhibition.[3][4]

The inhibition of Hsp70 by **YK5** has significant downstream effects on the Hsp90 chaperone cycle. Hsp70 is crucial for the proper functioning of the Hsp70-Hsp90-HOP (Hsp70-Hsp90 organizing protein) complex, which is responsible for the conformational maturation of a wide range of "client" proteins, many of which are oncoproteins. By disrupting Hsp70 function, **YK5** interferes with the formation of a competent chaperone complex, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins such as HER2, Raf-1, and Akt.[1][2] The loss of these critical survival and proliferation signals ultimately triggers apoptosis in cancer cells.[1]

YK5 Mechanism of Action Pathway

[Click to download full resolution via product page](#)A diagram illustrating the signaling pathway of **YK5**.

Quantitative Data

The biological activity of **YK5** has been quantified in various assays. The following table summarizes the key quantitative data available.

Parameter	Value	Cell Line/System	Assay	Reference
IC50	~7 μ M	In vitro	Luciferase Refolding Assay	[1]
Effective Concentration	0.5 - 5 μ M	SKBr3	Onco-protein Degradation	[2]
Effective Concentration	0.5 - 5 μ M	SKBr3	Apoptosis Induction	[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **YK5**.

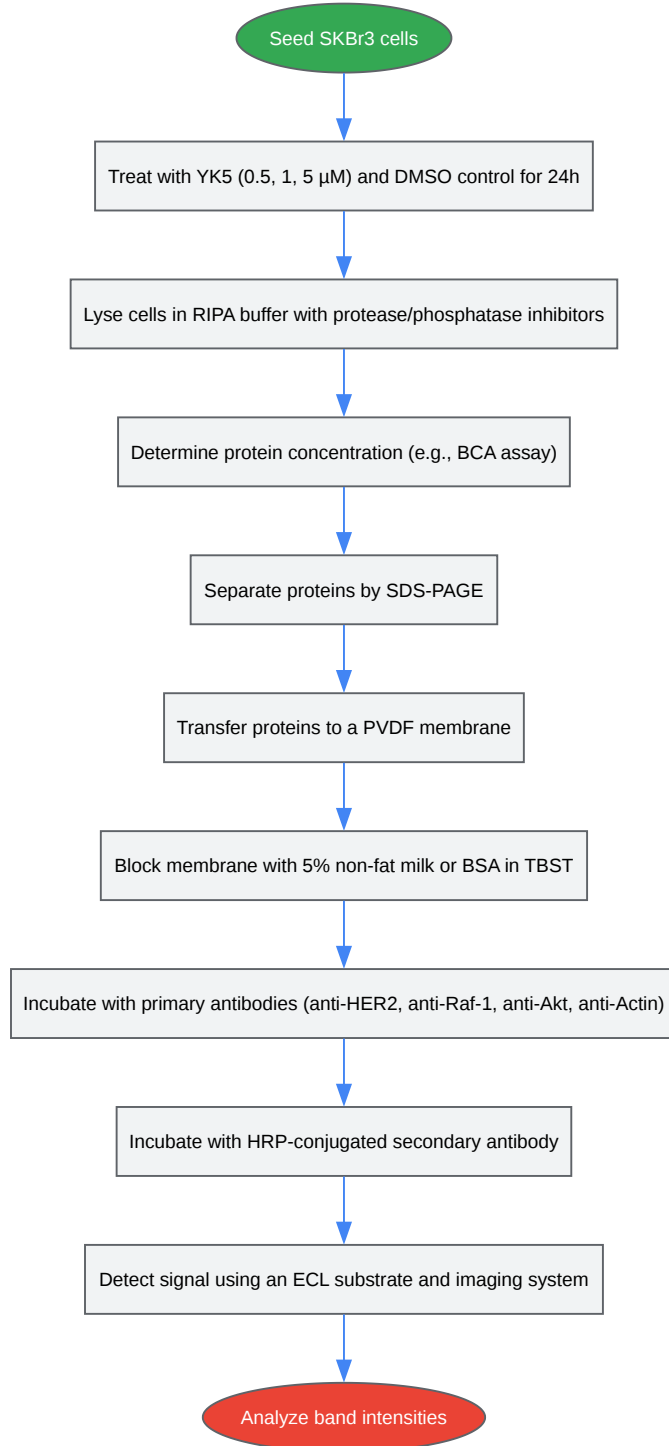
Cell Culture

- Cell Line: SKBr3 (human breast adenocarcinoma cell line, known for HER2 overexpression).
- Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Subculture: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, centrifuged, and re-seeded in fresh media.

Western Blot for Onco-Protein Degradation

This protocol is designed to assess the effect of **YK5** on the protein levels of HER2, Raf-1, and Akt.

Western Blot Experimental Workflow



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A diagram of the experimental workflow for Western Blotting.

- **Cell Treatment:** Seed SKBr3 cells in 6-well plates. Once they reach ~70% confluency, treat with varying concentrations of **YK5** (e.g., 0.5, 1, 5 μ M) or DMSO as a vehicle control for 24 hours.
- **Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (20-30 μ g) per lane onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
- **Antibody Incubation:** Incubate the membrane with primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay via Annexin V Staining

This protocol uses flow cytometry to quantify the extent of apoptosis induced by **YK5**.

- **Cell Treatment:** Seed SKBr3 cells in 6-well plates and treat with **YK5** (e.g., 0.5, 1, 5 μ M) or DMSO for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Adherent cells are detached with Trypsin-EDTA. Combine all cells from each treatment condition.
- **Washing:** Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

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References

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